molecular formula C22H26N2O6S B14153324 N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-phenylalanine CAS No. 956970-53-9

N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-phenylalanine

Cat. No.: B14153324
CAS No.: 956970-53-9
M. Wt: 446.5 g/mol
InChI Key: DQYUANMGUUYLIH-OZBJMMHXSA-N
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Description

N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-phenylalanine is a complex organic compound that features a piperidine ring, a sulfonyl group, and a phenylalanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-phenylalanine typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and coupling with L-phenylalanine. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., NaCl, KBr) and acids (e.g., HCl, H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-phenylalanine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between proteins and small molecules.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-phenylalanine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

956970-53-9

Molecular Formula

C22H26N2O6S

Molecular Weight

446.5 g/mol

IUPAC Name

(2S)-2-[[1-(4-methoxyphenyl)sulfonylpiperidine-3-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C22H26N2O6S/c1-30-18-9-11-19(12-10-18)31(28,29)24-13-5-8-17(15-24)21(25)23-20(22(26)27)14-16-6-3-2-4-7-16/h2-4,6-7,9-12,17,20H,5,8,13-15H2,1H3,(H,23,25)(H,26,27)/t17?,20-/m0/s1

InChI Key

DQYUANMGUUYLIH-OZBJMMHXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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